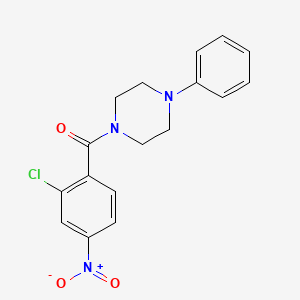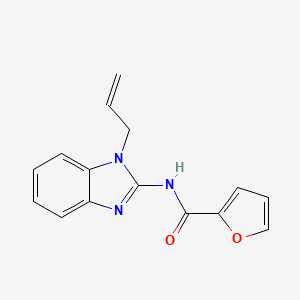
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the piperazine class of compounds and has been shown to possess a wide range of pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is not fully understood. However, it has been shown to modulate various signaling pathways involved in neuroprotection, inflammation, and oxidative stress. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been shown to improve cognitive function and reduce brain damage in animal models of traumatic brain injury. Additionally, it has been shown to possess analgesic and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine also possesses some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine. One direction is to further elucidate its mechanism of action and signaling pathways involved in its pharmacological effects. Another direction is to study its potential therapeutic applications in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to characterize its potential side effects and toxicity in order to assess its safety for clinical use.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It possesses a wide range of pharmacological properties, including neuroprotection, anti-inflammatory, and antioxidant effects. However, further studies are needed to fully elucidate its mechanism of action and assess its safety for clinical use.
Synthesemethoden
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrobenzoic acid with N-phenylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been studied for its potential use as an analgesic and anti-cancer agent.
Eigenschaften
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-16-12-14(21(23)24)6-7-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJTNDGUVRWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)
![7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)
![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)
